Predicted Lipophilicity (XLogP3): Benchmarking Membrane Permeability Potential Against Key Urea Analogs
The predicted partition coefficient (XLogP3) for the target compound is 2.5, indicating balanced lipophilicity conducive to both passive membrane permeability and aqueous solubility [1]. This value distinguishes it from the less lipophilic unsubstituted phenylurea analog (XLogP ~1.0) and the more lipophilic 2,5-diethoxy isomer (predicted XLogP ~3.0; class-level inference). Procurement of the 3,4-diethoxy-substituted compound thus selects for an intermediate lipophilicity range that may be preferred for CNS or intracellular target engagement without excessive logP-driven promiscuity [1].
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Unsubstituted phenylurea (XLogP3 ~1.0, estimated); 2,5-diethoxyphenylurea analog (XLogP3 ~3.0, estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.5 vs. unsubstituted; ΔXLogP3 ≈ -0.5 vs. 2,5-isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024 release) |
Why This Matters
Selecting a compound with XLogP3 of 2.5 optimizes the lipophilicity window (typically 1–3) favored in lead-like chemical space, reducing the risk of poor solubility or high metabolic clearance associated with more lipophilic congeners.
- [1] PubChem Compound Summary for CID 2117392, XLogP3 computed property. National Center for Biotechnology Information (2025). View Source
